molecular formula C18H13NO2 B12565454 3-Acetamidofluoranthen-9-ol CAS No. 192705-54-7

3-Acetamidofluoranthen-9-ol

Cat. No.: B12565454
CAS No.: 192705-54-7
M. Wt: 275.3 g/mol
InChI Key: SUGRVVXCIPGQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetamidofluoranthen-9-ol is a chemical compound belonging to the class of hydroxyfluorenes It is characterized by the presence of an acetamido group and a hydroxy group attached to the fluoranthene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamidofluoranthen-9-ol typically involves the acylation of fluoranthene derivatives. One common method includes the reaction of fluoranthene with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetamido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Acetamidofluoranthen-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: 3-Acetamido-5-carboxyfuran

    Reduction: 3-Aminofluoranthen-9-ol

    Substitution: Various substituted fluoranthene derivatives

Scientific Research Applications

3-Acetamidofluoranthen-9-ol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetamidofluoranthen-9-ol involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the hydroxy group can participate in redox reactions, affecting cellular processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetamidofluoranthen-9-ol is unique due to the presence of both acetamido and hydroxy groups on the fluoranthene structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

192705-54-7

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

N-(9-hydroxyfluoranthen-3-yl)acetamide

InChI

InChI=1S/C18H13NO2/c1-10(20)19-17-8-7-14-16-9-11(21)5-6-12(16)13-3-2-4-15(17)18(13)14/h2-9,21H,1H3,(H,19,20)

InChI Key

SUGRVVXCIPGQBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CC=C3C2=C(C=C1)C4=C3C=CC(=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.